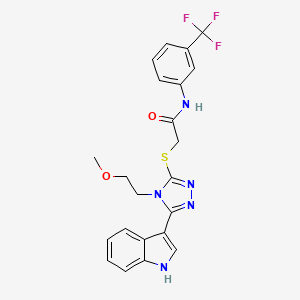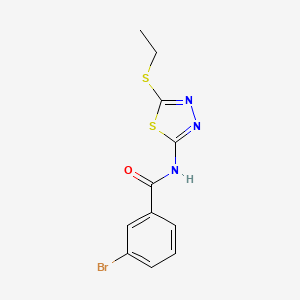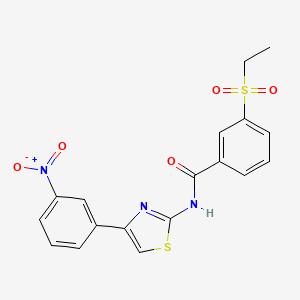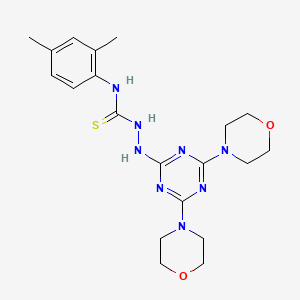![molecular formula C25H22ClN5O3S B2692173 7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-45-9](/img/structure/B2692173.png)
7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H22ClN5O3S and its molecular weight is 507.99. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is part of a class of substances involved in the synthesis of novel triazoloquinazolinones and highly functionalized triazoles. These compounds, including derivatives like triazolo[1,5-a]triazin-7-ones, have been synthesized through various chemical reactions, showing the chemical versatility and potential applications in diverse chemical syntheses (Heras, Font, Linden, & Villalgordo, 2003).
Antimicrobial Activities
- New derivatives of 1,2,4-Triazole, including compounds structurally related to the specified compound, have been synthesized and evaluated for antimicrobial activities. Some of these compounds have shown good or moderate activities against test microorganisms, suggesting potential applications in antimicrobial treatments (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Activity
- Research has been conducted on a series of 1,2,4-triazoloquinoline derivatives, which are structurally related to the queried compound, showing that they meet the structural requirements essential for anticancer activity. Some derivatives have exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating potential use in cancer therapy (Reddy et al., 2015).
Antihistaminic Agents
- Novel 1,2,4-triazoloquinazolin-5-ones, structurally related to the specified compound, have been synthesized and tested for H1-antihistaminic activity. Some of these compounds have shown significant protective effects against histamine-induced bronchospasm in guinea pigs, indicating potential as new antihistaminic agents (Alagarsamy, Shankar, & Murugesan, 2008).
Herbicidal Activity
- Compounds within the same chemical family, including triazoloquinazolinone derivatives, have been prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation. This suggests potential agricultural applications in weed control (Moran, 2003).
Tubulin Polymerization Inhibition and Cancer Therapy
- Some triazoloquinazolinone-based compounds, which are structurally related, have been tested as tubulin polymerization inhibitors and vascular disrupting agents. They have shown potent anticancer activity in various cancer cell lines, indicating a role in cancer treatment (Driowya et al., 2016).
properties
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O3S/c1-3-16-8-11-19(12-9-16)35(32,33)25-24-28-23(27-15-17-6-4-5-7-22(17)34-2)20-14-18(26)10-13-21(20)31(24)30-29-25/h4-14H,3,15H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKZAWJXIAXRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Chlorophenyl)methyl]-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide](/img/structure/B2692093.png)
![diethyl 5-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2692095.png)


![N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2692100.png)



![3-(4-Fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2692106.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2692107.png)
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2692108.png)

